
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled form of glutamic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of the carbon backbone. The reaction conditions often involve high-pressure reactors and specific catalysts to ensure the incorporation of the isotopic label.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires specialized facilities that can handle the production of isotopically enriched materials. The process involves the use of labeled precursors and careful control of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme functions.
Medicine: Used in metabolic studies and diagnostic imaging.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked due to its isotopic label. This allows researchers to study the detailed mechanisms of biochemical reactions and pathways. The molecular targets include enzymes and other proteins involved in metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-5-(carbamoylamino)pentanoic acid (Citrulline)
- (2S)-2-amino-4-(methylthio)butanoic acid (Methionine)
- (2S)-2-amino-3-(phenylthio)propanoic acid (Phenylalanine)
Uniqueness
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This makes it particularly valuable in research applications where tracking and understanding complex biochemical processes are essential.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
152.09 g/mol |
Nombre IUPAC |
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
WHUUTDBJXJRKMK-WIAREEORSA-N |
SMILES isomérico |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


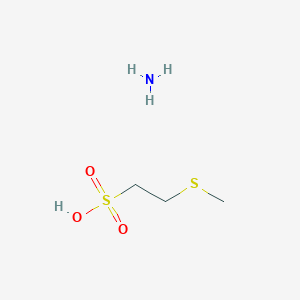


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)

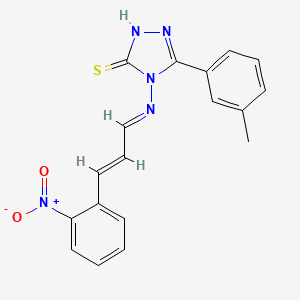
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
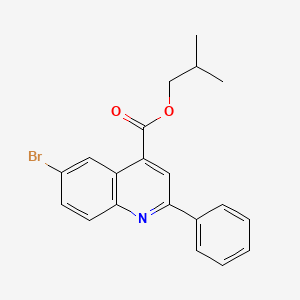
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
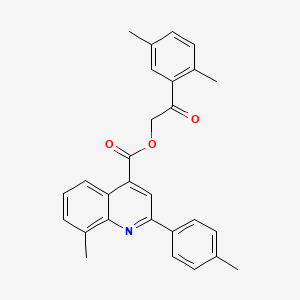
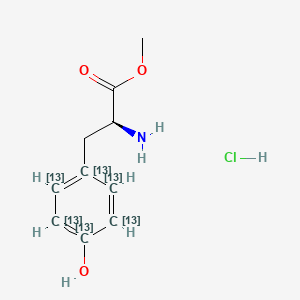
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
